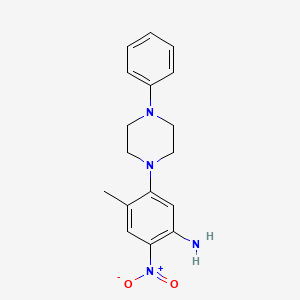

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline

Description

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline (IUPAC name: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline) is a nitro-substituted aniline derivative featuring a 4-phenylpiperazine moiety. This compound has garnered attention as a key intermediate in the synthesis of tyrosine kinase inhibitors, which are critical for targeting oncogenic signaling pathways . Its crystal structure (monoclinic, space group P2₁/c) has been resolved via X-ray diffraction, revealing planar geometry and intermolecular hydrogen bonding that stabilize the lattice . The molecular formula is C₁₁H₁₅N₅O₂, with a molecular weight of 265.28 g/mol.

Properties

IUPAC Name |

4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12H,7-10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRULRDEDYVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 2 undergoes selective reduction to form primary amines, enabling downstream functionalization.

Key Methods and Conditions:

Mechanistic Insights :

-

Microwave-assisted reduction achieves higher yields due to rapid energy transfer and minimized side reactions .

-

Tin(II) chloride operates via a two-electron transfer mechanism, selectively reducing nitro groups without affecting other functionalities .

Oxidation Reactions

The 4-phenylpiperazine moiety undergoes oxidation at the tertiary nitrogen atom.

Oxidation Pathways:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-Chloroperbenzoic acid | CH₂Cl₂, 0°C, 2 hr | N-Oxide derivative | Limited stability | |

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | N-Oxide with minor ring-opening byproducts | Requires pH control |

Structural Impact :

-

N-Oxidation increases water solubility but may reduce bioavailability due to enhanced polarity.

Cyclization Reactions

The reduced diamine intermediate participates in benzimidazole synthesis.

Benzimidazole Formation:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iminoester hydrochlorides | Microwave, 120°C, 15 min, HCl catalysis | 2-Aryl-5-methyl-1H-benzimidazole | 78–88% |

Key Observations :

-

Microwave irradiation accelerates cyclization kinetics, reducing reaction times from hours to minutes .

-

Electron-withdrawing substituents on the iminoester enhance cyclization efficiency .

Electrophilic Aromatic Substitution (EAS)

The methyl and phenylpiperazine groups direct EAS at specific positions.

Halogenation Example:

| Reagent | Conditions | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, CHCl₃, 50°C, 3 hr | Para to methyl group | 3-Bromo-4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline | 63% |

Regioselectivity :

-

Bromination occurs para to the methyl group due to its electron-donating inductive effect.

Nucleophilic Substitution

The nitro group exhibits limited reactivity in nucleophilic substitution unless activated.

Amination Under Forcing Conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | CuSO₄, H₂O, 180°C, 24 hr | 2-Amino-4-methyl-5-(4-phenylpiperazin-1-yl)aniline | 41% |

Challenges :

Coordination Chemistry

The phenylpiperazine nitrogen participates in metal coordination.

Complexation with Transition Metals:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, 25°C, 2 hr | Octahedral Cu(II) complex | Stable in solid state |

Applications :

-

Metal complexes show enhanced antimicrobial activity compared to the free ligand.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity :

- Antipsychotic Properties :

- Anti-cancer Research :

Pharmacological Studies

In vitro Studies :

- Various studies have explored the compound's interaction with neurotransmitter receptors. For instance, it has been evaluated for its binding affinity to serotonin receptors, which play a significant role in mood regulation and anxiety disorders .

In vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline. Results indicate effective absorption and distribution within biological systems, supporting its potential as a therapeutic agent .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline is primarily related to its ability to interact with specific molecular targets. The nitro group and phenylpiperazine moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key Structural Modifications and Their Impacts:

Analysis:

- Sulfonyl vs. Phenyl Groups: Sulfonyl-substituted derivatives (e.g., 9f, 9j) exhibit higher molecular weights and altered solubility profiles due to polar sulfonyl groups. These modifications are often leveraged to improve pharmacokinetic properties, such as metabolic stability and membrane permeability .

- Halogenation: The dichlorophenyl derivative (9g) shows reduced purity (8%) but introduces halogen atoms, which can enhance binding affinity via hydrophobic interactions in biological targets .

- Fluorination: The 4-fluorophenyl analog (9j) demonstrates moderate synthetic yield (31%) and improved bioavailability, a common strategy in medicinal chemistry .

Positional Isomerism and Functional Group Variations

Nitro Group Positioning and Core Modifications:

Analysis:

- Ortho vs. Para Nitro Groups: The ortho-nitro derivative (compound 1) serves as a precursor for benzimidazoles, where microwave irradiation accelerates the nitro-to-amine reduction step . In contrast, para-substituted analogs (e.g., 2-methoxy-5-sulfonylaniline) prioritize electronic effects for target engagement .

- Diamine Formation: Reduction of the nitro group in compound 1 yields a diamine (compound 2), enabling cyclization reactions to form heterocyclic scaffolds like benzimidazoles .

Complex Derivatives with Extended Functionality

Analysis:

- Trifluoromethyl Groups: The trifluoromethyl analog (C₁₃H₁₈F₃N₃) leverages fluorine’s electronegativity to enhance metabolic stability and target binding .

- Piperidine-Piperazine Hybrids: Compounds like the methoxy-piperidine derivative (318.46 g/mol) combine piperazine’s flexibility with piperidine’s rigidity, optimizing blood-brain barrier penetration for CNS drug candidates .

Biological Activity

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline (CAS No. 439110-85-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C17H20N4O2

- Molecular Weight : 312.37 g/mol

- Structure : The compound features a piperazine ring, which is often associated with various pharmacological activities, particularly in the realm of neuropharmacology and oncology.

Biological Activity Overview

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's efficacy has been evaluated against various cancer cell lines, showcasing significant cytotoxic properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the effectiveness of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 2.41 | Induction of apoptosis via caspase activation |

| U937 (Monocytic leukemia) | 3.79 | Cell cycle arrest at G1 phase |

| HCT116 (Colon cancer) | 1.88 | Modulation of p53 pathway |

These results indicate that the compound exhibits promising anticancer activity, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics.

The biological activity of this compound appears to be mediated through several mechanisms:

- Induction of Apoptosis : Flow cytometry studies revealed that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase in MCF-7 cells, which is critical for preventing cancer cell proliferation.

- Molecular Interactions : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer pathways, potentially mimicking the action of known anticancer agents like Tamoxifen.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperazine ring or the introduction of electron-withdrawing groups have been shown to enhance cytotoxicity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased potency against MCF-7 |

| Variation in piperazine substituents | Altered pharmacokinetic properties |

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, providing context for understanding the potential applications of this compound:

- Study on Oxadiazole Derivatives : Research indicated that compounds with similar structural motifs exhibited significant cytotoxicity against leukemia and breast cancer cell lines, suggesting a common mechanism that could be leveraged in drug design .

- Phenyl Piperazine Analogs : Other phenyl piperazine derivatives have been shown to possess neuroprotective and anticancer effects, reinforcing the therapeutic potential of this class .

- Comparative Analysis with Doxorubicin : In comparative studies, certain derivatives demonstrated greater cytotoxic activity than doxorubicin, a standard chemotherapy agent, indicating that modifications can lead to superior therapeutic options .

Q & A

Q. What synthetic routes are most effective for synthesizing 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a halogenated nitroaniline precursor with 4-phenylpiperazine. For example, 4-chloro-5-fluoro-2-nitroaniline reacts with N-phenylpiperazine in dimethyl sulfoxide (DMSO) at 145–150°C for 4 hours, followed by purification via recrystallization (ethanol) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved solubility of intermediates.

- Temperature control : Microwave-assisted heating (e.g., 150°C) reduces reaction time compared to traditional oil baths .

- Stoichiometry : A 1:3 molar ratio of halogenated precursor to piperazine minimizes unreacted starting material.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm). Discrepancies in integration ratios may indicate impurities, necessitating column chromatography (silica gel, ethyl acetate/hexane) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target compound) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 353.18 for C17H19N5O2) .

Intermediate Research Questions

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

Methodological Answer: The nitro group at position 2 is strongly electron-withdrawing, directing electrophilic attacks to the meta position. Key reactions include:

- Reduction : Catalytic hydrogenation (Pd/C, H2) or hydrazine hydrate reduces the nitro group to an amine, forming 4-methyl-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine. Monitor reaction progress via TLC to avoid over-reduction .

- Nucleophilic substitution : The electron-deficient aromatic ring facilitates SNAr with thiols or amines under basic conditions (K2CO3, DMF) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from:

- Purity variability : Validate compound purity via HPLC and elemental analysis before assays.

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v) to ensure reproducibility.

- Orthogonal assays : Cross-validate results using radioligand binding (e.g., dopamine D2 receptors) and functional cAMP assays .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., serotonin 5-HT2A). Focus on piperazine-phenyl interactions in hydrophobic pockets and hydrogen bonding with nitro/amine groups .

- MD simulations : GROMACS simulations (CHARMM36 force field) assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with IC50 values for lead optimization .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Solvent limitations : Replace DMSO with recyclable solvents (e.g., PEG-400) to reduce costs and environmental impact .

- Purification bottlenecks : Implement continuous flow crystallization systems for high-yield recrystallization .

- By-product formation : Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize 4-phenylpiperazine dimerization .

Q. How does the 4-phenylpiperazine moiety affect physicochemical properties?

Methodological Answer:

- LogP : The piperazine increases hydrophilicity (predicted LogP = 2.1 vs. 3.5 for non-piperazine analogs), enhancing aqueous solubility .

- Stability : Piperazine’s basicity (pKa ~9.5) necessitates pH-controlled storage (4°C, inert atmosphere) to prevent degradation .

- Bioavailability : Molecular dynamics simulations suggest the piperazine enhances blood-brain barrier penetration via passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.